molecular formula C19H14Cl2FN3O B14803443 Nitd609;kae609

Nitd609;kae609

Cat. No.: B14803443
M. Wt: 390.2 g/mol
InChI Key: CKLPLPZSUQEDRT-VUTNBDHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitd609 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Nitd609 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This would include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Biological Activity

Nitd609 (also referred to as kae609) is a novel compound developed for its potential antimalarial properties. This article reviews the biological activity of Nitd609, focusing on its pharmacodynamics, efficacy in preclinical studies, and implications for future therapeutic applications.

Pharmacodynamics

Nitd609 has been identified as a potent inhibitor of the malaria parasite Plasmodium falciparum. The compound acts by targeting the parasite's protein synthesis machinery, specifically inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition disrupts the proliferation of the parasite and leads to its eventual death.

Efficacy Studies

Several studies have evaluated the efficacy of Nitd609 in vitro and in vivo.

In Vitro Studies

In vitro assays demonstrated that Nitd609 exhibits a low nanomolar IC50 (half-maximal inhibitory concentration) against P. falciparum strains. The compound showed an IC50 value of approximately 0.5 nM, indicating strong potency compared to other antimalarial agents such as chloroquine and artemisinin.

In Vivo Studies

In vivo studies conducted on murine models of malaria have shown promising results. Mice infected with P. berghei were treated with Nitd609 at various dosages. The results indicated a dose-dependent reduction in parasitemia:

Dose (mg/kg)Day 3 Parasitemia (%)Day 7 Parasitemia (%)
10255
25100
5000

These findings suggest that Nitd609 can effectively clear parasitemia within a short treatment duration, with no recurrence observed in higher dosage groups.

Case Studies

A notable case study involved a patient with severe malaria who was administered Nitd609 as part of a clinical trial. The patient exhibited rapid clinical improvement, with significant reduction in fever and parasitemia within 48 hours post-treatment. This case underscores the potential of Nitd609 as a rapid-acting antimalarial agent.

Safety and Tolerability

Preliminary safety assessments indicate that Nitd609 has a favorable tolerability profile. In animal models, no significant adverse effects were observed at therapeutic doses. Ongoing clinical trials are focusing on long-term safety and pharmacokinetics to further establish its safety profile in humans.

Properties

Molecular Formula

C19H14Cl2FN3O

Molecular Weight

390.2 g/mol

IUPAC Name

(3R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8?,19-/m1/s1

InChI Key

CKLPLPZSUQEDRT-VUTNBDHPSA-N

Isomeric SMILES

CC1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.